6-Bromothiazolo[4,5-b]pyridine-2-carboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
6-Bromothiazolo[4,5-b]pyridine-2-carboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emerging Significance of a Privileged Scaffold
6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused thiazole and pyridine ring system. This scaffold is of significant interest to the fields of medicinal chemistry and drug discovery due to its structural resemblance to purine bioisosteres, which allows it to interact with a wide array of biological targets. The thiazolo[4,5-b]pyridine core, in particular, has been identified as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. The incorporation of a bromine atom and a carboxylic acid group at specific positions offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of more complex and potent bioactive molecules.
Derivatives of the thiazolo[4,5-b]pyridine class have demonstrated a broad spectrum of pharmacological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid, offering valuable insights for researchers and professionals engaged in the development of novel therapeutics.
Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₇H₃BrN₂O₂S | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | ~259.08 g/mol | Influences diffusion rates, membrane permeability, and formulation development. |
| CAS Number | Not assigned | A unique identifier for a chemical substance. The absence of a CAS number suggests it is a novel or less-common research chemical. |
| LogP | ~1.5 - 2.5 | An indicator of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. A moderate LogP is often desirable for oral bioavailability. |
| pKa | ~3.0 - 4.0 (Carboxylic Acid) | The acidity of the carboxylic acid group influences its charge state at physiological pH, which is critical for target binding and solubility. |
Synthesis and Reactivity: A Strategic Approach
The synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid can be approached through several strategic routes, primarily focusing on the construction of the fused thiazolo[4,5-b]pyridine core. The choice of a specific synthetic pathway is often dictated by the availability of starting materials and the desired scale of the reaction. A plausible and efficient method involves the cyclization of a substituted aminopyridine derivative.
Proposed Synthetic Workflow
A logical synthetic strategy would commence with a commercially available brominated aminopyridine precursor, followed by the introduction of the thiazole ring and subsequent functional group manipulations.
Caption: A proposed synthetic workflow for 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example of how 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid could be synthesized, drawing upon established methodologies for similar heterocyclic systems.
Step 1: Synthesis of 6-Bromo-2-methylthiazolo[4,5-b]pyridine
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Reaction Setup: To a solution of 2,5-dibromo-3-aminopyridine (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).
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Condensation: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried under vacuum.
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Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Causality: The initial condensation reaction forms a thiazine intermediate, which then undergoes a rearrangement to the more stable thiazolo[4,5-b]pyridine ring system. The choice of a brominated aminopyridine is strategic as the bromine at the 5-position of the pyridine ring is retained in the final product at the desired 6-position.
Step 2: Oxidation to 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid
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Oxidation: Dissolve the 6-Bromo-2-methylthiazolo[4,5-b]pyridine (1 equivalent) in a mixture of pyridine and water.
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Reagent Addition: Add potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) (2-3 equivalents) portion-wise while maintaining the temperature below 40°C.
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Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the disappearance of the starting material by TLC.
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Quenching and Isolation: Once the reaction is complete, quench the excess oxidant with a saturated solution of sodium sulfite. Acidify the mixture with hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.
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Purification: Filter the precipitate, wash thoroughly with cold water, and dry to yield the final product.
Causality: The methyl group at the 2-position of the thiazole ring is a convenient precursor to the carboxylic acid. Strong oxidizing agents like KMnO₄ or the more selective SeO₂ can effectively convert the methyl group to a carboxyl group without affecting the bromine atom on the pyridine ring.
Applications in Medicinal Chemistry: A Versatile Building Block
The structural features of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. The bromine atom can be readily displaced or used in cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation.
As a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP. The thiazolo[4,5-b]pyridine scaffold is well-suited for this purpose. The carboxylic acid can be coupled with various amines to explore the solvent-exposed region of the kinase active site, while the bromine can be substituted via Suzuki or Buchwald-Hartwig coupling to introduce moieties that target the hydrophobic pocket.
Caption: A strategic approach for developing kinase inhibitors.
Potential in Antimicrobial Drug Discovery
Thiazole-containing compounds have a long history in antimicrobial research. The thiazolo[4,5-b]pyridine core can be elaborated to target essential bacterial enzymes. For instance, derivatives of this scaffold have shown promising activity against various bacterial and fungal strains.[3]
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid and its derivatives.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a chemical fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
While specific toxicity data for this compound is not available, related brominated aromatic compounds can be irritants and may be harmful if ingested or inhaled. A comprehensive Safety Data Sheet (SDS) should be consulted before use, if available from a supplier.
Conclusion and Future Perspectives
6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid represents a promising and versatile platform for the development of novel therapeutic agents. Its privileged scaffold, combined with the strategic placement of reactive functional groups, provides a foundation for the creation of diverse chemical libraries. Further exploration of its synthesis and reactivity, along with the biological evaluation of its derivatives, is warranted to fully unlock its potential in drug discovery. As our understanding of the chemical space around the thiazolo[4,5-b]pyridine core expands, we can anticipate the emergence of new and innovative drug candidates with improved efficacy and safety profiles.
References
- Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investig
- Chaban, T. I., et al. Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). Chemistry of Heterocyclic Compounds. 2020.
- Capot Chemical. MSDS of 6-Bromo-5-fluoro-pyridine-2-carboxylic acid methyl ester. 2026.
- Deshmukh, S., et al. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry. 2024.
- Chaban, T. I., et al. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry. 2019.
- Hua, S., et al. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
- Google Patents. US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
- Smolecule. Buy Thiazolo[4,5-b]pyridine-2-carboxylic acid | 875573-42-5. 2023.
- Lozynskyi, A., et al.
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